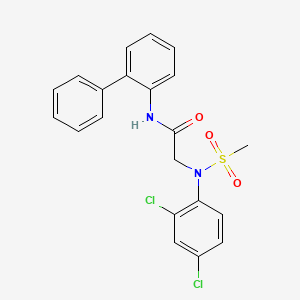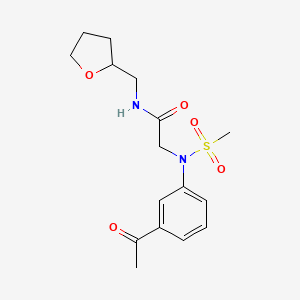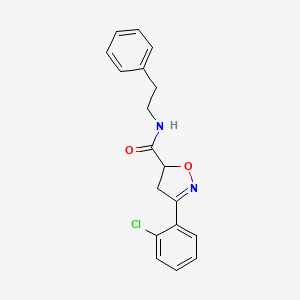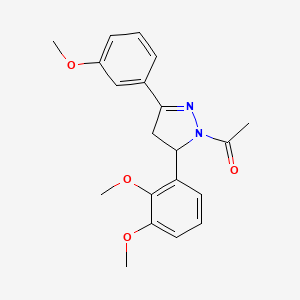
N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mecanismo De Acción
N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 binds to the cysteine residue of IKKβ, which prevents the phosphorylation and activation of IKKβ. This, in turn, prevents the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of target genes.
Biochemical and Physiological Effects
N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation, N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative diseases, N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to protect against neuronal cell death, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to inhibit the activity of NF-κB without affecting other signaling pathways. This allows researchers to specifically target the NF-κB pathway and study its effects on various cellular processes. However, one limitation of using N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is its potential toxicity. N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to induce cytotoxicity in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in scientific research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway, which may have fewer side effects and greater efficacy. Additionally, further research is needed to determine the optimal dosage and administration of N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in various experimental models.
Aplicaciones Científicas De Investigación
N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been used in a variety of scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. In inflammation research, N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N~1~-2-biphenylyl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to protect against neuronal cell death and reduce inflammation in the brain.
Propiedades
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(20-12-11-16(22)13-18(20)23)14-21(26)24-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIBGBAMAIVHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-biphenyl-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-7-nitropyrido[1,2-a]benzimidazole](/img/structure/B4187260.png)
![N',N'''-1,2-propanediylbis[N-(2,6-dimethylphenyl)(thiourea)]](/img/structure/B4187284.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4187299.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4187306.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4187314.png)

![5-(4-bromophenyl)-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4187336.png)

![ethyl 4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4187363.png)
![ethyl 1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187370.png)
